molecular formula C9H11NO3 B1606862 2-Hydroxy-3-phenoxypropanamide CAS No. 710-12-3

2-Hydroxy-3-phenoxypropanamide

Cat. No.: B1606862
CAS No.: 710-12-3
M. Wt: 181.19 g/mol
InChI Key: WURBYLHAXBYNPJ-UHFFFAOYSA-N
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Description

2-Hydroxy-3-phenoxypropanamide is an organic compound with the molecular formula C9H11NO3 It is a derivative of propanamide, featuring a hydroxy group and a phenoxy group attached to the propanamide backbone

Scientific Research Applications

2-Hydroxy-3-phenoxypropanamide has several applications in scientific research:

Future Directions

: Viswanath Nagalingam, Reddymasu Sreenivasulu, Nagarajan Madhavarao, Ramachandran Dittakavi, and Krishnamurthy Mannam. “Intramolecular cyclization of N-hydroxy-2-phenoxyacetamides and 3-phenoxypropanamides.” J. Chem. Sci. 132 (2020): 90. Read more : ChemScene LLC. “2-Hydroxy-3-phenoxypropanamide (CAS 710-12-3).” Link

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-phenoxypropanamide can be achieved through several methods. One common approach involves the reaction of 3-phenoxypropanoic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate hydroxamic acid, which subsequently cyclizes to form the desired product .

Industrial Production Methods: Industrial production of this compound typically involves optimized reaction conditions to maximize yield and purity. This may include the use of advanced catalysts and controlled reaction environments to ensure efficient conversion of starting materials to the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-3-phenoxypropanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of 3-phenoxypropanamide.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkoxides and amines can be used in substitution reactions.

Major Products Formed:

    Oxidation: 3-Phenoxypropanamide

    Reduction: 2-Hydroxy-3-phenoxypropylamine

    Substitution: Various substituted phenoxypropanamides

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-phenoxypropanamide involves its interaction with specific molecular targets. The hydroxy and phenoxy groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating oxidative stress and inflammatory responses .

Comparison with Similar Compounds

    3-Phenoxypropanamide: Lacks the hydroxy group, resulting in different reactivity and biological activity.

    2-Hydroxy-3-phenoxypropanoic acid: Contains a carboxylic acid group instead of an amide group, leading to different chemical properties.

    2-Hydroxy-3-phenoxypropylamine: The amine derivative of 2-Hydroxy-3-phenoxypropanamide, with distinct chemical and biological properties.

Uniqueness: this compound is unique due to the presence of both hydroxy and phenoxy groups, which confer specific reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a versatile compound in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

2-hydroxy-3-phenoxypropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-9(12)8(11)6-13-7-4-2-1-3-5-7/h1-5,8,11H,6H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WURBYLHAXBYNPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30340481
Record name 2-Hydroxy-3-phenoxypropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

710-12-3
Record name 2-Hydroxy-3-phenoxypropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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